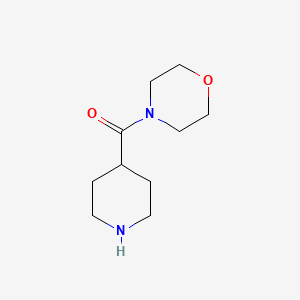

4-(Piperidin-4-ylcarbonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(Piperidin-4-ylcarbonyl)morpholine is a heterocyclic compound that features both piperidine and morpholine moieties. These structural motifs are prevalent in medicinal chemistry due to their favorable interaction with biological targets. The piperidine ring is a six-membered ring containing five methylene groups and one amine nitrogen, while the morpholine ring is a six-membered ether-amine, indicating potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the formation of amine bonds and the use of secondary amines in Michael addition reactions. For instance, a related compound was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another approach for synthesizing compounds with piperidine and morpholine structures is the Biginelli reaction, which is a one-pot method that can yield dihydropyrimidinone derivatives containing these moieties .

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and morpholine rings can be confirmed using techniques such as X-ray crystallography . These structures often exhibit conformational flexibility, which can be analyzed using density functional theory (DFT) to study their geometry, electrostatic potential, and vibrational properties . The conformational analysis can reveal the preferred orientation of the rings and their substituents, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with piperidine and morpholine rings can participate in various chemical reactions. The presence of amine functionalities allows for the formation of hydrogen bonds and other non-covalent interactions, which can be crucial for the stability of the molecule and its biological activity . The reactivity of these compounds can be further explored through quantum chemical studies to identify reactive sites and predict electronic absorption spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the presence of the piperidine and morpholine rings. These properties include the compound's stability, which can be assessed through hyperconjugative interactions and charge delocalization using natural bond orbital analysis . Additionally, the thermodynamic properties can be investigated using theoretical calculations . The presence of these heterocyclic rings also affects the compound's spectroscopic properties, as evidenced by NMR and mass spectral data .

Scientific Research Applications

Synthesis and Structure Analysis

- Synthesis and Structural Study : Benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized using substituted benzoic acids and piperidine or morpholine. The structures were analyzed using various methods including X-ray crystallography, offering potential applications in identifying binding sites for allosteric modulators of AMPA receptors (Wu et al., 2014).

Antihypertensive Activity Prognosis

- In Silico Antihypertensive Activity Analysis : Research on antihypertensive agents among morpholine and piperidine derivatives indicated that synthesized compounds containing these moieties showed promise as angiotensin converting enzyme inhibitors (Perekhoda et al., 2020).

Histamine H3 Antagonists

- Development of Histamine H3 Antagonists : A study involving the synthesis of compounds with a 4-phenoxypiperidine core, including 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, showed that these compounds are potent histamine H3 antagonists with potential therapeutic applications (Dvorak et al., 2005).

Antifungal Agents

- Antifungal Agent Synthesis and Evaluation : 4-Aminopiperidines, inspired by the structure of piperidine and morpholine in known antifungals, were synthesized and evaluated for antifungal activity. Compounds showed promising activity against various fungal isolates, indicating potential as novel antifungal agents (Krauss et al., 2021).

Molecular Docking Analysis

- Molecular Docking for Chemotherapeutic Agents : The crystal structures of compounds like 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate were analyzed, revealing significant differences in molecular conformations. Docking analysis suggested that these compounds could bind at the active site of human sphingosine kinase 1, a cancer target (Al-Mutairi et al., 2021).

properties

IUPAC Name |

morpholin-4-yl(piperidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h9,11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDVXQHUTBCRKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979234 |

Source

|

| Record name | (Morpholin-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63214-57-3 |

Source

|

| Record name | 4-Morpholinyl-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63214-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Morpholin-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)